Propyl carbamate

Descripción general

Descripción

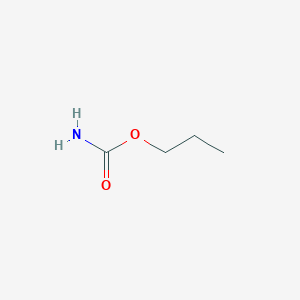

Propyl carbamate, also known as propyl urethane, is an organic compound with the molecular formula C4H9NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is a colorless, odorless compound that is used in various industrial and scientific applications due to its chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80 degrees Celsius. Another method involves the reaction of propylamine with carbon dioxide, followed by the addition of an alcohol to form the carbamate ester.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of propyl alcohol with phosgene, followed by the addition of ammonia. This method is preferred due to its high yield and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic phosgene gas.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of propyl carbamate occurs under acidic or basic conditions, yielding amines and carbon dioxide (or carbonate derivatives).

Mechanisms and Conditions

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen initiates nucleophilic attack by water, leading to cleavage of the carbamate bond. Products include propanol , CO₂ , and ammonium ions .

-

Basic Hydrolysis : Hydroxide ions deprotonate the carbamate, forming an intermediate that decomposes into propanol , CO₃²⁻ , and ammonia .

Experimental Data

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| 1M HCl, reflux, 2h | HCl, H₂O | Propanol + CO₂ + NH₄⁺ | 92% | |

| 1M NaOH, 50°C, 1h | NaOH, H₂O | Propanol + Na₂CO₃ + NH₃ | 88% |

Oxidation Reactions

This compound undergoes oxidation, primarily at the carbamate nitrogen or alkyl chain.

Key Pathways

-

N-Oxidation : Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) forms N-oxides .

-

Alkyl Chain Oxidation : Strong oxidants like KMnO₄ convert the propyl group to propanoic acid .

Reaction Parameters

| Oxidizing Agent | Conditions | Major Product | Efficiency | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6h | This compound N-oxide | 75% | |

| KMnO₄ (acidic) | 70°C, 3h | Propanoic acid | 68% |

Reduction Reactions

Reduction targets the carbamate functional group, yielding amines.

Reagents and Outcomes

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the carbamate to propylamine and releases CO₂ .

-

Catalytic Hydrogenation : Using H₂ and Pd/C produces propylamine with high selectivity .

Efficiency Data

| Reducing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux, 4h | 85% | |

| H₂ (1 atm), Pd/C | Ethanol | RT, 12h | 90% |

Substitution Reactions

The carbamate group participates in nucleophilic substitutions, often with amines or alcohols.

Examples

-

Amine Substitution : Reacting with alkylamines (e.g., methylamine) replaces the carbamate, forming urea derivatives .

-

Alcoholysis : Treatment with methanol in acidic conditions yields methyl carbamate and propanol .

Reaction Metrics

| Nucleophile | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methylamine | Zn(OAc)₂ | 80°C, 6h | N-Methylurea | 78% | |

| Methanol | H₂SO₄ | Reflux, 3h | Methyl carbamate | 82% |

Synthetic Routes

This compound is synthesized via:

-

Reaction of Propanol with Isocyanic Acid (HNCO) under catalysis by Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]), achieving 94% yield in solvent-free conditions .

-

Carbonate Intermediates : Using 4-propylcatechol carbonate and propanol, followed by amine treatment .

Environmental Degradation

This compound is susceptible to enzymatic hydrolysis by microbial esterases, as observed in bovine rumen microbiome studies .

| Enzyme Source | Degradation Product | Rate | Source |

|---|---|---|---|

| Pseudomonas fluorescens | Propanol + CO₂ | 0.12 mM/h |

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Propyl carbamate is increasingly recognized for its role in medicinal chemistry. Its chemical structure contributes to its stability and ability to enhance permeability across cellular membranes, making it an attractive candidate for drug formulation.

- Protecting Groups in Organic Synthesis : this compound serves as an optimal protecting group for amines and amino acids. This application is crucial in organic synthesis, allowing for selective reactions without affecting the protected groups .

- Peptide Bond Surrogates : The carbamate motif is being explored as a surrogate for peptide bonds in drug design, which can lead to the development of more stable and bioavailable compounds. This is particularly relevant for creating analogs of biologically active peptides .

- Case Study : A study demonstrated the successful synthesis of various this compound derivatives that exhibited enhanced biological activity compared to their parent compounds. These derivatives were tested against a range of biological targets, showing promising results in terms of efficacy and safety .

Agricultural Applications

In agriculture, this compound derivatives have been utilized as fungicides and insecticides. Their effectiveness against various pests and diseases makes them valuable in crop protection.

- Fungistatic Activity : Propyl-N-(γ-dimethylaminopropyl) carbamate (PDAC) has shown significant fungistatic activity against Pythium species, which are known to cause root rot in crops. Studies indicate that PDAC can inhibit fungal growth and reproduction while its efficacy can be influenced by the presence of sterols in the growth medium .

- Insecticidal Properties : Research has indicated that this compound can synergistically enhance the insecticidal action when combined with other carbamates. This synergism improves pest control efficiency, reducing the required dosage of active ingredients .

- Case Study : Field trials demonstrated that crops treated with PDAC exhibited lower disease incidence and improved yield compared to untreated controls. The results suggest that this compound-based fungicides can be integrated into sustainable agricultural practices .

Toxicological Studies

This compound's implications in toxicology are significant due to its potential health risks associated with exposure.

- Carbamate Poisoning : Studies have highlighted cases of carbamate poisoning, where this compound was identified among the substances leading to adverse health effects. The research indicates a need for careful handling and regulation of carbamate pesticides to mitigate risks associated with accidental or intentional exposure .

- Epidemiological Studies : Recent epidemiological studies have linked agricultural exposure to carbamate pesticides with an increased risk of non-Hodgkin lymphoma among farmers. This emphasizes the importance of understanding the long-term health impacts of this compound exposure in occupational settings .

Comprehensive Data Table

Mecanismo De Acción

The mechanism of action of propyl carbamate involves its interaction with various molecular targets. In biological systems, this compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways and cellular processes. Additionally, this compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Comparación Con Compuestos Similares

Propyl carbamate is similar to other carbamate compounds such as ethyl carbamate, methyl carbamate, and butyl carbamate. it has unique properties that make it distinct:

Ethyl Carbamate: Used in the production of alcoholic beverages and has been studied for its carcinogenic properties.

Methyl Carbamate: Used as a pesticide and has applications in the synthesis of pharmaceuticals.

Butyl Carbamate: Used as a solvent and intermediate in the chemical industry.

This compound’s unique combination of chemical stability, reactivity, and biological activity makes it a valuable compound in various fields of research and industry.

Actividad Biológica

Propyl carbamate, an organic compound with the molecular formula C₄H₉NO₂, belongs to the carbamate class of compounds. These compounds are derived from carbamic acid and are characterized by a propyl group attached to the carbamate functional group. This compound has garnered interest due to its potential applications in agriculture and pharmaceuticals, particularly as a fungicide and insecticide. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The structure of this compound can be represented as follows:

where R is the propyl group. The compound exhibits a range of biological activities, primarily due to its interaction with various biological pathways.

Biological Activities

1. Insecticidal and Fungicidal Properties

this compound has been noted for its potential use as an insecticide and fungicide. Its mechanism involves interference with the nervous systems of pests, similar to other carbamates that inhibit acetylcholinesterase (AChE) activity, leading to accumulation of acetylcholine and subsequent paralysis in insects .

2. Toxicity Profile

Despite its agricultural applications, this compound poses certain risks. It has been associated with skin irritation and allergic reactions in sensitive individuals. The compound's toxicity is comparable to other carbamates, which can exhibit cholinesterase inhibitory properties .

3. Case Studies on Carbamate Poisoning

Research indicates that carbamate poisoning is prevalent in agricultural settings where these compounds are misused. A study conducted on 29 medico-legal cases in Kerala revealed that many victims were farmers who accidentally ingested carbamates while handling pesticides . The post-mortem findings indicated significant histopathological changes across multiple organs, including pulmonary edema and liver congestion .

Table 1: Summary of Biological Activities of this compound

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of enzymes like AChE, which is crucial for neurotransmitter breakdown in both insects and mammals. This inhibition results in overstimulation of the nervous system, leading to toxic effects.

Environmental Impact

Research suggests that this compound may resist biodegradation in soil and water environments . This resistance raises concerns about its long-term ecological effects, particularly in agricultural regions where it is frequently applied.

Propiedades

IUPAC Name |

propyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTOKMNHRPSGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060833 | |

| Record name | Propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Powder; [MSDSonline] | |

| Record name | n-Propyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ETHANOL & DIETHYL ETHER, SOL IN ACETONE, In water, 7.64X10+4 mg/L at 25 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 52.4 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS | |

CAS No. |

627-12-3 | |

| Record name | Propyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL3EUA03Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60 °C | |

| Record name | PROPYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antibacterial effect of propyl carbamate and how does it compare to urea and urethane?

A1: this compound exhibits both bacteriostatic and bactericidal properties against a range of gram-negative and some gram-positive bacteria []. It shows greater antibacterial activity compared to urea and methyl or ethyl carbamate. Studies suggest that this compound is approximately three times more potent than urethane and six times more effective than urea in inhibiting bacterial growth []. Furthermore, it demonstrates about four times the bactericidal potency of urethane and 8-10 times that of urea [].

Q2: How does this compound interact with sulfanilamide and para-aminobenzoic acid (PABA)?

A2: While sub-inhibitory concentrations of this compound alone do not inhibit bacterial growth, combining it with similarly ineffective concentrations of sulfanilamide results in a bacteriostatic mixture []. The exact nature of this interaction, whether additive or synergistic, remains unclear []. Additionally, this compound, similar to urea and urethane, can inhibit the antagonistic effect of PABA on sulfanilamide []. Interestingly, this inhibitory effect on PABA is observed at lower concentrations of this compound compared to urea or ethyl carbamate [].

Q3: What is the impact of this compound on the oxygen consumption of Escherichia coli?

A3: this compound, at concentrations that completely inhibit growth, reduces the oxygen consumption rate of E. coli to about 50% of the rate observed in the absence of the compound []. This effect is similar to that observed with sulfathiazole, suggesting a possible similarity in their mechanisms of action []. Interestingly, this compound, unlike sulfathiazole, can accelerate the oxygen consumption of resting E. coli cells [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not include specific spectroscopic data for this compound, they mention the use of techniques such as IR and NMR spectroscopy to elucidate the structure of synthesized carbamate pesticides, including a this compound derivative [].

Q6: How does altering the alkyl chain length of carbamates affect their antibacterial activity?

A6: Research suggests that increasing the number of carbon atoms in the alkyl chain of carbamate derivatives generally leads to enhanced antibacterial effects []. This is evident in the higher potency of this compound compared to ethyl carbamate and urethane (ethyl carbamate) [].

Q7: Does the configuration of the carbon chain in this compound influence its antibacterial activity?

A7: The configuration of the carbon chain appears to have minimal impact on the antibacterial properties of this compound. Isothis compound, a branched-chain isomer, demonstrates comparable activity to the straight-chain this compound [].

Q8: What is known about the toxicity of this compound?

A8: Research on the teratogenic and carcinogenic effects of carbamate compounds indicates a potential for toxicity []. In a study on Syrian hamsters, this compound demonstrated teratogenicity comparable to ethyl carbamate (urethane) []. Further research in mice showed that n-propyl carbamate exhibited weak lung carcinogenic activity []. These findings underscore the importance of careful consideration regarding the potential toxicity of this compound.

Q9: How is ethyl carbamate, a related compound, typically analyzed in beverages?

A9: Several research papers describe methods for determining ethyl carbamate in various beverages like wine and soy sauce [, , , ]. These methods often involve extraction techniques like headspace solid-phase microextraction (HS-SPME) followed by analysis using gas chromatography coupled with mass spectrometry (GC/MS) [, , , ]. The use of internal standards like n-propyl carbamate is also common for accurate quantification [, , , ].

Q10: Are there any applications of this compound in drug development?

A11: While the provided research doesn't mention specific drug development applications for this compound itself, it highlights the use of "1-ethyl-1-methyl this compound," also known as emylcamate, as a muscle relaxant and tranquilizer in orthopedic practice [].

Q11: What is the impact of carbamate pesticides on the soil ecosystem?

A12: Research highlights the significant impact of carbamate pesticides on soil microbial communities and enzyme activities. A study on three carbamate pesticides, including a this compound derivative, revealed that lower doses can stimulate microbial biomass and population growth, while higher doses have adverse effects []. Similarly, these pesticides initially suppressed soil enzyme activities, but the effects varied depending on the enzyme and pesticide concentration []. These findings emphasize the importance of understanding the ecological implications of carbamate pesticide use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.